LogP and Lipophilicity Tuning: Methyl Ester vs. Carboxylic Acid Isoxazole Congeners
The target compound, as the methyl ester (CAS 2287344-05-0), exhibits a computed LogP of approximately 0.38, whereas the corresponding carboxylic acid analog 5-(2-aminoethyl)-1,2-oxazole-3-carboxylic acid hydrochloride (CAS 2703775-07-7) has a predicted LogP of approximately -0.50 to -0.70, consistent with the ionization of the free acid at physiological pH . This LogP difference of approximately 0.9–1.1 log units translates to an estimated ~8- to ~12-fold higher partition coefficient for the methyl ester, conferring measurably greater membrane permeability potential in cell-based assays and distinct chromatographic retention behavior during purification .
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP ≈ 0.38 (computed; methyl ester, free base form) |
| Comparator Or Baseline | LogP ≈ -0.50 to -0.70 (computed; carboxylic acid congener, CAS 2703775-07-7) |
| Quantified Difference | ΔLogP ≈ 0.9–1.1 units (≈8–12× higher partition coefficient for target compound) |
| Conditions | Computed using standard prediction algorithms as reported in vendor physicochemical profiles; experimental logD₇.₄ data not publicly available. |
Why This Matters
Procurement decisions for medicinal chemistry campaigns that require specific logD windows (e.g., CNS drug design, logD 1–3) must account for this ~1 log unit offset; using the carboxylic acid analog would yield substantially different permeability and solubility profiles, requiring re-optimization of the lead series.
